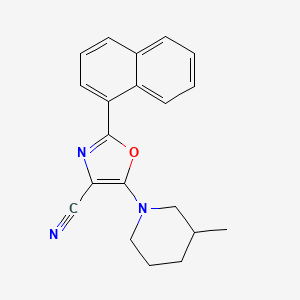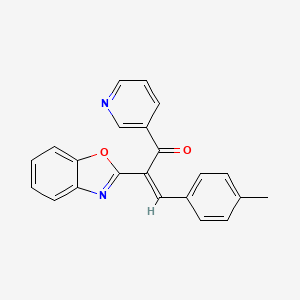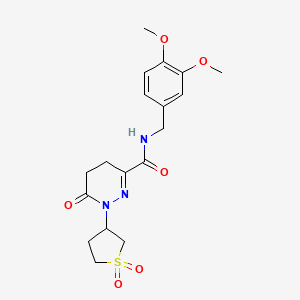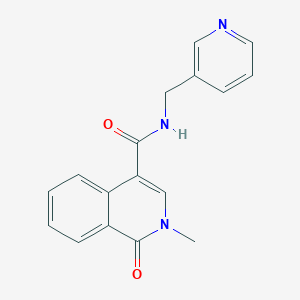![molecular formula C24H21N5OS B11143955 (2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11143955.png)
(2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile is a complex organic compound with a unique structure that combines several heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile typically involves multi-step organic synthesis. The process begins with the preparation of the individual heterocyclic components, followed by their assembly into the final compound. Key steps may include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carbonyl compound.
Synthesis of the Pyrido[1,2-a]pyrimidine Ring: This involves the condensation of a pyridine derivative with a suitable aldehyde or ketone.
Coupling Reactions: The final assembly of the compound involves coupling the benzothiazole and pyrido[1,2-a]pyrimidine rings through a prop-2-enenitrile linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new pharmaceuticals or diagnostic tools.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may make it a candidate for drug development, particularly in the treatment of diseases where current therapies are inadequate.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various chemical syntheses.
3-Benzyl-2-hydroxy-N-phenylbenzamide compound with piperazine: Another complex organic molecule with potential bioactive properties.
Uniqueness
What sets (2E)-2-(1,3-benzothiazol-2-yl)-3-[9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile apart is its unique combination of heterocyclic rings and functional groups
Properties
Molecular Formula |
C24H21N5OS |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C24H21N5OS/c1-16-8-7-13-29-21(16)27-22(28-11-5-2-6-12-28)18(24(29)30)14-17(15-25)23-26-19-9-3-4-10-20(19)31-23/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3/b17-14+ |
InChI Key |
RHWOKQHQEQZJBH-SAPNQHFASA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)N5CCCCC5 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C3=NC4=CC=CC=C4S3)N5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(6-Chloroimidazo[1,2-a]pyridin-2-yl)phenyl morpholino sulfone](/img/structure/B11143888.png)
![2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]-N-[2-(2-pyridyl)ethyl]acetamide](/img/structure/B11143891.png)


![phenylmethyl 2-{2-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene]-3-oxobenzo[3,4-b] furan-6-yloxy}acetate](/img/structure/B11143894.png)
![N-[3-(acetylamino)phenyl]-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide](/img/structure/B11143912.png)
![N-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11143913.png)

![4-{[4-(2-methoxyphenyl)piperazino]carbonyl}-1-methyl-2(1H)-quinolinone](/img/structure/B11143923.png)
![ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]-beta-alanyl}piperazine-1-carboxylate](/img/structure/B11143931.png)
![5-[(2,4-Dichlorobenzyl)oxy]-2-[5-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol](/img/structure/B11143943.png)

![3-(2-pyrimidinylamino)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide](/img/structure/B11143951.png)
